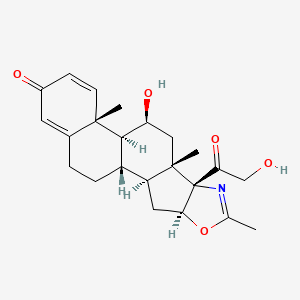
Deacetyldeflazacort; Deflazacortalcohol; L 6485
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deacetyldeflazacort is synthesized from Deflazacort through a deacetylation process. The reaction typically involves the use of acidic or basic hydrolysis to remove the acetyl group from Deflazacort, resulting in the formation of Deacetyldeflazacort . The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Industrial Production Methods
In industrial settings, the production of Deacetyldeflazacort follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled deacetylation reactions.
Purification: Using techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Deacetyldeflazacort undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Deflazacort.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Methanol, ethanol, and chloroform are commonly used.
Major Products Formed
Oxidation: Leads to the formation of oxidized corticosteroid derivatives.
Reduction: Results in the regeneration of Deflazacort.
Substitution: Produces various substituted corticosteroid compounds.
Wissenschaftliche Forschungsanwendungen
Deacetyldeflazacort has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of corticosteroid metabolism and synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid-based drugs and formulations.
Wirkmechanismus
Deacetyldeflazacort exerts its effects by binding to the glucocorticoid receptor . This binding leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects . The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of effects.
Methylprednisolone: A synthetic corticosteroid with higher potency.
Uniqueness
Deacetyldeflazacort is unique due to its specific deacetylated structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has a favorable safety profile compared to other corticosteroids, making it a preferred choice in certain therapeutic applications .
Eigenschaften
CAS-Nummer |
2585198-73-6 |
|---|---|
Molekularformel |
C23H29NO5 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19-,20+,21-,22-,23+/m0/s1 |
InChI-Schlüssel |
KENSGCYKTRNIST-AXEBOABBSA-N |
Isomerische SMILES |
CC1=N[C@@]2([C@@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO |
Kanonische SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)
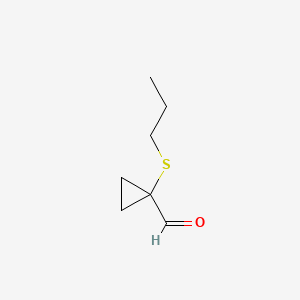
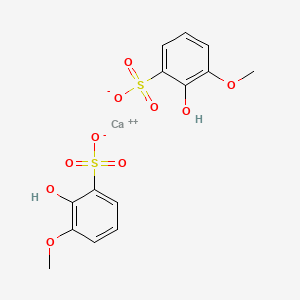
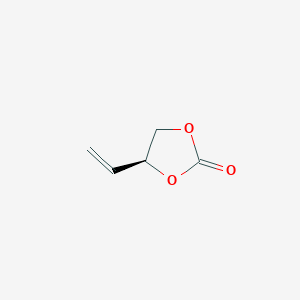

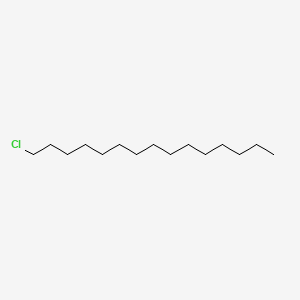
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
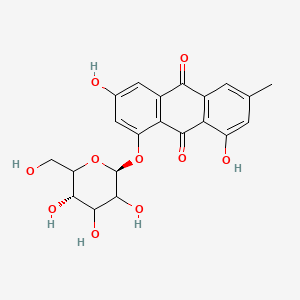
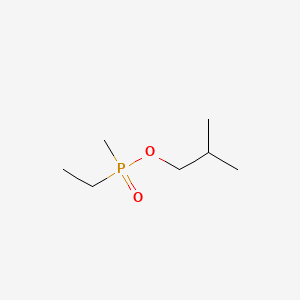
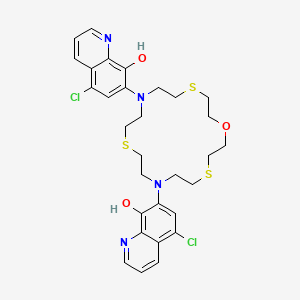
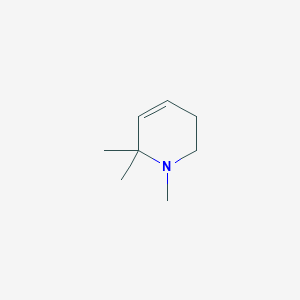

![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
